Disperse Red 177

Description

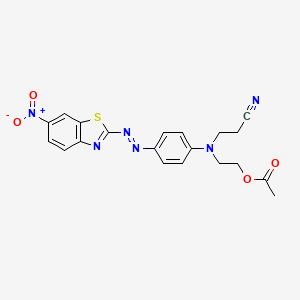

Structure

3D Structure

Properties

IUPAC Name |

2-[N-(2-cyanoethyl)-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O4S/c1-14(27)30-12-11-25(10-2-9-21)16-5-3-15(4-6-16)23-24-20-22-18-8-7-17(26(28)29)13-19(18)31-20/h3-8,13H,2,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUBBVSUTSNSIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8071146 | |

| Record name | C.I. Disperse Red 177 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68133-69-7, 58051-98-2 | |

| Record name | 3-[[2-(Acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68133-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-(2-(6-nitro-2-benzothiazolyl)diazenyl)phenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068133697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Red 177 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-cyanoethyl)[4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse Red 177 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 177 is a synthetic monoazo dye belonging to the benzothiazole class. It is primarily utilized in the textile industry for dyeing hydrophobic fibers, most notably polyester and its blends. Its chemical structure imparts a vibrant red hue and good fastness properties, making it a commercially significant colorant. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and a key experimental application of this compound.

Chemical Structure and Properties

This compound is characterized by a nitro-substituted benzothiazole group linked via an azo bridge to an N,N-disubstituted aniline derivative.

Chemical Identifiers

| Identifier | Value |

| Chemical Name | 2-[[4-[--INVALID-LINK--amino]phenyl]azo]-6-nitrobenzothiazole |

| CAS Number | 58051-98-2[1] |

| C.I. Number | 11122[1] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₈N₆O₄S[1][2] |

| Molecular Weight | 438.46 g/mol [1][2] |

| Appearance | Red powder/grain[1][3] |

| Melting Point | 167 °C |

| Boiling Point | 665.8 °C[2] |

| Flash Point | 356.4 °C[2] |

| Solubility | Insoluble in water.[1][4] Soluble in some organic solvents.[4] |

| UV-Vis Absorption Maximum (λmax) | Not explicitly found in the search results. |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are the Sulfuric Acid Method and the Phosphoric Acid Method. Both involve the diazotization of 2-amino-6-nitrobenzothiazole followed by a coupling reaction with N-cyanoethyl-N-acetoxyethyl aniline.[5]

Method 1: Sulfuric Acid Method [5]

-

Diazotization:

-

In a 1000 mL three-necked flask equipped with a stirrer, add 196 g of sulfuric acid and heat to 60°C.

-

Add 20 g of 6-nitro-2-aminobenzothiazole and stir until completely dissolved.

-

Cool the mixture to 40°C and slowly add 126 g of water.

-

Further cool to 0-5°C and slowly add 42 g of 40% nitrosulfuric acid over 1 hour.

-

Maintain the temperature at 0-5°C for 3 hours, ensuring an excess of nitrosulfuric acid is present (tested with starch iodide paper).

-

Destroy the excess nitrosulfuric acid with aminosulfonic acid.

-

-

Coupling:

-

In a 2000 mL beaker with a stirrer, add 200 mL of distilled water, 240 g of hydrochloric acid, and 0.2 g of a dispersant.

-

Stir and add 50 g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline.

-

Cool the mixture to 0°C with ice.

-

Slowly add the previously prepared diazonium salt solution over 1-1.5 hours.

-

Maintain the reaction at 0-5°C with stirring for 10 hours.

-

Adjust the pH to 1 with an alkali solution.

-

Heat to 60°C, filter, and wash the precipitate with water until the pH is 7-8.

-

Dry the product to obtain crude this compound.

-

Method 2: Phosphoric Acid Method [5]

-

Diazotization:

-

In a 1000 mL three-necked flask with a stirrer, add 400 g of phosphoric acid and heat to 60-65°C.

-

Add 27 g of 6-nitro-2-aminobenzothiazole and stir until dissolved.

-

Cool to room temperature and add 50 g of a co-solvent.

-

Continue cooling to 0-5°C and add 12 g of sodium nitrite over 1-2 hours, using an anti-foaming agent as needed.

-

Maintain the temperature at 0-5°C for 3 hours.

-

-

Coupling:

-

Prepare the coupling component solution as described in the sulfuric acid method.

-

Slowly add the diazonium salt solution over 1-1.5 hours at 0-5°C.

-

Continue stirring at 0-5°C for 10 hours.

-

Heat to 38°C, filter, and wash the product with water until the pH is 7-8.

-

Dry the final product.

-

High-Temperature Dyeing of Polyester with this compound

This compound is applied to polyester fabrics using a high-temperature, high-pressure exhaustion dyeing method. This process facilitates the diffusion of the non-ionic dye molecules into the amorphous regions of the polyester fibers.

Caption: High-temperature polyester dyeing workflow with this compound.

References

An In-depth Technical Guide to C.I. Disperse Red 177 (CAS Number: 68133-69-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Red 177, a monoazo dye belonging to the benzothiazole class, is a synthetic colorant primarily utilized in the textile industry for dyeing polyester and its blended fabrics. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and a review of its toxicological profile and environmental fate. While its primary application is in materials science, this document also explores the broader context of azo dyes in biomedical research, including their potential as prodrugs and in drug delivery systems, to inform professionals in drug development of the characteristics of this class of compounds.

Chemical and Physical Properties

C.I. This compound is a dark red powder that is insoluble in water but soluble in some organic solvents.[1][2] Its chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of C.I. This compound

| Property | Value | Reference(s) |

| CAS Number | 68133-69-7 | [3] |

| C.I. Name | This compound | [3] |

| C.I. Number | 11122 | [3] |

| Molecular Formula | C₂₀H₁₈N₆O₄S | [3] |

| Molecular Weight | 438.46 g/mol | [3] |

| Appearance | Dark red powder | [1][2] |

| Melting Point | 167 °C | [4] |

| Boiling Point (Predicted) | 665.8 ± 65.0 °C | [4] |

| Density | 1.39 g/cm³ | [4] |

| Water Solubility | Insoluble | [1][2] |

| Synonyms | 2-[(2-cyanoethyl)[4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]ethyl acetate, Disperse Red FRL | [3][4] |

Synthesis of C.I. This compound

The synthesis of C.I. This compound involves a diazotization reaction followed by an azo coupling. Two primary methods using either sulfuric acid or phosphoric acid for the diazotization of 6-nitrobenzo[d]thiazol-2-amine have been described.[5][6]

General Synthesis Pathway

The synthesis pathway involves two main steps:

-

Diazotization: 6-Nitrobenzo[d]thiazol-2-amine is converted to a diazonium salt in a strong acidic medium at low temperatures.

-

Azo Coupling: The resulting diazonium salt is then coupled with N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine to form the final C.I. This compound molecule.[3][6]

Caption: General synthesis pathway of C.I. This compound.

Experimental Protocols

Diazotization:

-

In a 1000 mL three-necked flask equipped with a stirrer, add 196 g of sulfuric acid and heat to 60 °C.

-

Add 20 g of 6-nitro-2-aminobenzothiazole and stir until completely dissolved.

-

Cool the mixture to 40 °C and slowly add 126 g of water.

-

Further cool to 0-5 °C and slowly add 42 g of 40% nitrosulfuric acid over 1 hour.

-

Maintain the temperature at 0-5 °C for 3 hours, ensuring an excess of nitrosulfuric acid using a starch-iodide paper test.

-

Destroy the excess nitrosulfuric acid with aminosulfonic acid.

Coupling:

-

In a 2000 mL beaker with a stirrer, add 200 mL of distilled water, 240 g of hydrochloric acid, and 0.2 g of a dispersant.

-

Add 50 g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline and ensure complete dispersion.

-

Cool the mixture to 0 °C with ice.

-

Slowly add the prepared diazonium salt solution over 1-1.5 hours.

-

Maintain the reaction at 0-5 °C for 10 hours with stirring.

-

Adjust the pH to 1 with an alkali solution, then heat to 60 °C.

-

Filter the precipitate, wash with water until the pH is 7-8, and dry to obtain the crude dye.

Diazotization:

-

In a 1000 mL three-necked flask with a stirrer, add 400 g of phosphoric acid and heat to 60-65 °C.

-

Add 27 g of 6-nitro-2-aminobenzothiazole and stir until dissolved.

-

Cool to room temperature and add 50 g of a co-solvent.

-

Continue cooling to 0-5 °C and add 12 g of sodium nitrite over 1-2 hours, using an anti-foaming agent as needed.

-

Maintain the temperature at 0-5 °C for 3 hours.

-

Destroy the excess sodium nitrite with a suitable reagent.

Coupling:

-

In a separate reaction flask, add 200 g of water and 0.2 g of a dispersant.

-

Under stirring, add 71 g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline.

-

Add 40 g of hydrochloric acid after complete dispersion and cool to 0 °C.

-

Add the diazonium salt solution dropwise over 1-1.5 hours.

-

Continue the reaction at 0-5 °C for 10 hours.

-

Raise the temperature to 38 °C, add water, then filter, wash, and dry the product.

Caption: Experimental workflow for the synthesis of C.I. This compound.

Analytical Methods

The analysis of C.I. This compound, particularly in textile matrices, typically involves chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the identification and quantification of disperse dyes.[7][8][9] A reverse-phase HPLC method can be employed with a C18 column.[10]

A general HPLC method would involve:

-

Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like phosphoric or formic acid.[10]

-

Detection: A Photodiode Array (PDA) detector for UV-Vis spectral data and a Mass Spectrometer (MS) for mass confirmation and enhanced sensitivity.[7][9]

-

Sample Preparation: Extraction from the textile sample using a suitable organic solvent, such as methanol, often with the aid of ultrasonication.[7][11]

Thin-Layer Chromatography (TLC)

TLC can be used for a rapid qualitative assessment of the purity of C.I. This compound and to screen for its presence in samples.[12] The retention factor (Rf) of the dye can be compared to that of an analytical standard.

Spectral Data

-

UV-Visible Spectroscopy: Azo dyes exhibit strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The λmax (wavelength of maximum absorbance) is dependent on the specific chemical structure and the solvent used.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum of an azo dye will show characteristic peaks for the N=N stretching vibration, as well as peaks corresponding to the various functional groups present in the molecule, such as C=O, C-N, and aromatic C-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed chemical structure of the dye molecule.

Toxicological Profile

The toxicological data for C.I. This compound is limited. However, information on analogous azo dyes and the general class of disperse dyes provides some insight into its potential health effects.

Table 2: Summary of Toxicological Data for C.I. This compound and Analogues

| Endpoint | Test Substance | Result | Reference(s) |

| Acute Oral Toxicity | Disperse Red 17 | LD50 > 2000 mg/kg bw (rat) | [14][15] |

| Genotoxicity (in vivo) | Commercial Disperse Red 1 | Increased micronucleated polychromatic erythrocytes in bone marrow cells of mice at 0.5 and 50 mg/kg bw. Induced primary DNA damage in the liver at 0.005 mg/kg bw. | [16] |

| Genotoxicity (in vitro) | Disperse Red 1 | Genotoxic in human dermal equivalent (3D cell culture) in a dose-responsive manner. | [17] |

| Mutagenicity (Ames Test) | Disperse Red 1 and Disperse Red 13 | Both tested positive, suggesting they induce frameshift mutations. | [18] |

Mechanism of Toxicity

The primary mechanism of toxicity for many azo dyes is through the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes.[19] These enzymes are present in various organisms, including gut microflora and liver enzymes in mammals. This cleavage results in the formation of aromatic amines, some of which are known or suspected carcinogens.[19]

Caption: General metabolic pathway of azo dyes.

Environmental Fate

Disperse dyes, including C.I. This compound, are characterized by their low water solubility and are designed to be persistent to ensure colorfastness in textiles.[8] This persistence can lead to their accumulation in the environment. Under anaerobic conditions, such as in sediments, azo dyes can be degraded through the reductive cleavage of the azo bond, leading to the formation of aromatic amines.[16]

Relevance to Drug Development

While C.I. This compound itself has no direct applications in drug development, the broader class of azo compounds has been a subject of interest in pharmaceutical research.

Azo Dyes as Prodrugs

The susceptibility of the azo bond to cleavage by azoreductases in the colon has been exploited in the design of colon-specific prodrugs.[2][20][21][22] In this approach, a pharmacologically active molecule is linked via an azo bond to a carrier molecule. This prodrug remains intact in the upper gastrointestinal tract and releases the active drug upon reaching the colon, where the azo bond is cleaved by the resident microflora. This strategy is particularly useful for treating conditions of the colon, such as inflammatory bowel disease.[2]

Biomedical Applications of Azo Dyes

Azo compounds have been investigated for a range of biological activities, including antibacterial, antiviral, and antifungal properties.[1][23][24] The benzothiazole moiety, present in C.I. This compound, is a heterocyclic scaffold that is found in a number of medicinally relevant molecules with diverse pharmacological activities.[4][25] Furthermore, some azo dyes are used in cellular staining and as imaging agents in biomedical research.[23]

Safety and Handling

C.I. This compound should be handled with appropriate safety precautions in a laboratory or industrial setting.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[14][26] In case of dust formation, use a respirator.[14]

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes and the formation of dust and aerosols.[14]

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways.

Conclusion

C.I. This compound is a well-established disperse dye with significant applications in the textile industry. Its synthesis and chemical properties are well-documented. While specific toxicological data for this compound is scarce, the general profile of azo dyes indicates a potential for genotoxicity through the formation of aromatic amines upon metabolic reduction. The principles of azo bond cleavage that underpin its potential toxicity are also being creatively harnessed in the field of drug delivery for colon-specific targeting. Further research is needed to fully characterize the toxicological profile of C.I. This compound and to explore any potential for its constituent chemical scaffolds in biomedical applications.

References

- 1. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel azo derivatives as prodrugs of 5-aminosalicylic acid and amino derivatives with potent platelet activating factor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Page loading... [wap.guidechem.com]

- 6. China Biggest this compound Polyester Dye Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 7. benchchem.com [benchchem.com]

- 8. shimadzu.com [shimadzu.com]

- 9. lcms.cz [lcms.cz]

- 10. Separation of Pigment Red 177 on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. lcms.cz [lcms.cz]

- 12. benchchem.com [benchchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. ec.europa.eu [ec.europa.eu]

- 15. researchgate.net [researchgate.net]

- 16. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. xcolorpigment.com [xcolorpigment.com]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis and ex vivo evaluation of colon-specific azo based prodrugs of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure requirements for anaerobe processing of azo compounds: implications for prodrug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. eurekaselect.com [eurekaselect.com]

- 24. benthamscience.com [benthamscience.com]

- 25. chemos.de [chemos.de]

- 26. datasheets.scbt.com [datasheets.scbt.com]

Molecular formula and weight of Disperse Red 177

Disperse Red 177 is a synthetic monoazo dye belonging to the benzothiazole class.[1][2] It is primarily utilized in the textile industry for the dyeing and printing of polyester and its blended fabrics, and it can also be applied to triacetate and acetate fibers.[1][3] Characterized by its red powder form, this compound is insoluble in water.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key data for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value |

| Molecular Formula | C20H18N6O4S[1][2][4][5][6] |

| Molecular Weight | 438.46 g/mol [1][2][4][5] |

| CAS Registry Number | 58051-98-2[1][2][5][7] |

| Appearance | Red powder[2][3] |

| Density | 1.39 g/cm³[1][6] |

| Melting Point | 167 °C[6] |

| Boiling Point | 665.8 °C at 760 mmHg[1][4] |

| Flash Point | 356.4 °C[1][4] |

| Vapor Pressure | 1.36E-17 mmHg at 25°C[1] |

| Refractive Index | 1.674[1] |

Synthesis of this compound: An Experimental Protocol

The manufacturing of this compound involves a two-stage process: the diazotization of an aromatic amine followed by a coupling reaction.[1][2] The primary raw materials are 2-amino-6-nitrobenzothiazole and N-cyanoethyl-N-acetoxyethyl aniline.[1]

Stage 1: Diazotization of 2-Amino-6-nitrobenzothiazole

-

To a reaction vessel, add 400g of phosphoric acid (H3PO4).

-

Increase the temperature to 60-65 °C.

-

Add 2-amino-6-nitrobenzothiazole and stir until it is completely dissolved.

-

Cool the mixture to room temperature and add 50g of a cosolvent.

-

Continue to cool the mixture to a temperature range of 0-5 °C.

-

Slowly add 12g of sodium nitrite (NaNO2) over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

-

Allow the reaction to proceed for an additional 3 hours at 0-5 °C.

-

Destroy any excess sodium nitrite. The resulting diazo solution is ready for the next stage.

Stage 2: Coupling Reaction

-

In a separate coupling reaction flask, add 200g of water and 0.2g of a suitable dispersant.

-

Under stirring, add 71g of an acetic acid solution (50%) of N-cyanoethyl-N-acetoxyethyl aniline.

-

Once fully dispersed, add 40g of hydrochloric acid (HCl) and cool the mixture to 0 °C.

-

Add the diazo solution prepared in Stage 1 dropwise over 1-1.5 hours, ensuring the temperature is maintained between 0-5 °C.

-

Continue the reaction for 10 hours at 0-5 °C after the addition is complete.

-

Raise the temperature to 38 °C and add a specific amount of water.

-

Filter the resulting precipitate.

-

Wash and dry the collected solid to obtain the final this compound product.[1]

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process for this compound.

Caption: Synthesis workflow for this compound.

References

- 1. chembk.com [chembk.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 4. This compound | 68133-69-7 | FD173101 | Biosynth [biosynth.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. 58051-98-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of Disperse Red 177

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 177, a monoazo dye belonging to the benzothiazole class, is a significant colorant primarily utilized in the dyeing of hydrophobic fibers such as polyester.[1] Its synthesis is rooted in the principles of diazotization and azo coupling reactions. This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of this compound, tailored for a technical audience in research and development. Detailed experimental protocols for two established synthesis methods—the Sulfuric Acid Method and the Phosphoric Acid Method—are presented. Furthermore, this document outlines generalized yet detailed purification strategies, including recrystallization and column chromatography, which are critical for obtaining high-purity material suitable for research and drug development applications. All quantitative data is summarized in structured tables for ease of comparison, and key workflows are visualized through diagrams to elucidate the procedural steps.

Synthesis of this compound

The synthesis of this compound involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component. The primary starting materials for this synthesis are 2-amino-6-nitrobenzothiazole (the diazo component) and N-cyanoethyl-N-acetoxyethyl aniline (the coupling component).[1] Two common methods for the synthesis are detailed below.

Synthesis Pathways

Two primary methods for the synthesis of this compound are the Sulfuric Acid Method and the Phosphoric Acid Method. Both methods involve the diazotization of 2-amino-6-nitrobenzothiazole, followed by its coupling with N-cyanoethyl-N-acetoxyethyl aniline. The choice of acid medium influences the reaction conditions and yield.

Caption: Synthesis Workflow for this compound.

Experimental Protocols

1.2.1. Sulfuric Acid Method [2]

Diazotization:

-

In a 1000 mL three-necked flask equipped with a stirrer, add 196 g of sulfuric acid and heat to 60°C.

-

Add 20 g of 6-nitro-2-aminobenzothiazole and stir until completely dissolved.

-

Cool the mixture to 40°C and slowly add 126 g of water.

-

Further cool to 0-5°C and slowly add 42 g of 40% nitrosulfuric acid over 1 hour.

-

Maintain the temperature at 0-5°C for 3 hours, ensuring an excess of nitrosulfuric acid is present (tested with starch iodide paper).

-

Destroy the excess nitrosulfuric acid with aminosulfonic acid.

Coupling:

-

In a 2000 mL beaker with a stirrer, add 200 mL of distilled water, 240 g of hydrochloric acid, and 0.2 g of a dispersant.

-

Add 50 g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline and stir to ensure complete dispersion.

-

Cool the mixture to 0°C with ice.

-

Slowly add the prepared diazonium salt solution over 1-1.5 hours.

-

Maintain the reaction at 0-5°C for 10 hours with continuous stirring.

-

Adjust the pH to 1 with an alkali solution.

-

Heat the mixture to 60°C, filter the precipitate, and wash with water until the pH of the filtrate is 7-8.

-

Dry the product to obtain crude this compound.

1.2.2. Phosphoric Acid Method [2]

Diazotization:

-

In a 1000 mL three-necked flask with a stirrer, add 400 g of phosphoric acid and heat to 60-65°C.

-

Add 27 g of 6-nitro-2-aminobenzothiazole and stir until dissolved.

-

Cool to room temperature and add 50 g of a suitable solvent.

-

Cool to 0-5°C and add 12 g of sodium nitrite over 1-2 hours, adding an anti-foaming agent as needed.

-

Maintain the temperature at 0-5°C for 3 hours, ensuring an excess of sodium nitrite (tested with starch iodide paper).

-

Destroy the excess sodium nitrite with aminosulfonic acid.

Coupling:

-

In a 2000 mL beaker with a stirrer, add 200 mL of distilled water and 0.2 g of a dispersant.

-

Add 71 g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline and stir for complete dispersion.

-

Cool to 0°C with ice and add 40 g of hydrochloric acid.

-

Slowly add the diazonium salt solution over 1-1.5 hours.

-

Maintain the reaction at 0-5°C for 10 hours with stirring.

-

Heat to 38°C, filter the product, wash with water until the pH is 7-8, and dry.

Quantitative Data for Synthesis

| Parameter | Sulfuric Acid Method | Phosphoric Acid Method |

| Reactants | ||

| 2-amino-6-nitrobenzothiazole | 20 g | 27 g |

| Sulfuric Acid | 196 g | - |

| Phosphoric Acid | - | 400 g |

| 40% Nitrosulfuric Acid | 42 g | - |

| Sodium Nitrite | - | 12 g |

| N-cyanoethyl-N-acetyloxyethyl aniline (50% in acetic acid) | 50 g | 71 g |

| Reaction Conditions | ||

| Diazotization Temperature | 0-5°C | 0-5°C |

| Diazotization Time | 3 hours | 3 hours |

| Coupling Temperature | 0-5°C | 0-5°C |

| Coupling Time | 10 hours | 10 hours |

| Yield and Product | ||

| Crude Yield | 28 g (65%) | 48.5 g (82%) |

| Product Color | Slightly bluer red | Red |

Purification of this compound

The crude this compound obtained from synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. High purity is essential for applications in research and development. Common purification techniques for azo dyes include recrystallization and column chromatography.

Purification Workflow

Caption: General Purification Workflow for this compound.

Experimental Protocols for Purification

2.2.1. Recrystallization (General Procedure)

-

Select a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents for azo dyes include ethanol, methanol, acetone, ethyl acetate, toluene, or mixtures thereof.

-

Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum.

2.2.2. Column Chromatography (General Procedure)

-

Prepare a slurry of silica gel or alumina in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.

-

Load the sample onto the top of the column.

-

Elute the column with a suitable mobile phase. A gradient of increasing polarity (e.g., from hexane to ethyl acetate or dichloromethane to methanol) is often effective.

-

Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Suggested Parameters for Purification

| Parameter | Recrystallization | Column Chromatography |

| Stationary Phase | N/A | Silica Gel (60-120 mesh) |

| Solvent/Mobile Phase | Ethanol, Acetone, Ethyl Acetate, Toluene (or mixtures) | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient |

| Monitoring Technique | Visual inspection of crystals | TLC, HPLC |

| Purity Assessment | Melting point, HPLC, NMR | HPLC, NMR |

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value |

| Molecular Formula | C₂₀H₁₈N₆O₄S[3] |

| Molecular Weight | 438.46 g/mol [3] |

| CAS Number | 58051-98-2[3] |

| Appearance | Red powder[3] |

| Boiling Point | 665.8 °C[4] |

| Flash Point | 356.4 °C[4] |

| Solubility | Insoluble in water[3] |

Conclusion

This technical guide has provided detailed methodologies for the synthesis of this compound via the Sulfuric Acid and Phosphoric Acid methods, offering a comparative analysis of the two approaches. Furthermore, it has outlined robust, albeit general, protocols for the purification of the synthesized dye, which are crucial for achieving the high purity required for research and development purposes. The provided diagrams and tables serve to streamline the understanding and implementation of these procedures. For researchers and professionals in drug development, the synthesis and purification of such molecules are foundational steps, and the information contained herein provides a solid basis for the laboratory-scale production of this compound. Further optimization of purification parameters may be necessary depending on the specific purity requirements of the intended application.

References

A Technical Guide to the Solubility of Disperse Red 177

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Red 177, a heterocyclic monoazo dye.[1] While primarily utilized in the textile industry for dyeing polyester fibers, its physicochemical properties, particularly its solubility, are of interest to researchers in various fields, including materials science and formulation development.[1][2] This document outlines the known solubility profile of this compound, provides a detailed experimental protocol for its quantitative determination, and presents a logical workflow for this procedure.

Core Concepts in Disperse Dye Solubility

Disperse dyes, by design, have very low solubility in water.[3] Their application in dyeing synthetic, hydrophobic fibers like polyester relies on their ability to exist as a fine dispersion in an aqueous bath and subsequently partition into the fiber, forming a solid-solid solution.[3] Consequently, their solubility is more significant in organic solvents and specialized media. The solubility of disperse dyes is influenced by factors such as the chemical structure of the dye, the polarity of the solvent, and the temperature of the system.[4]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Chemical Name | 2-((2-cyanoethyl)(4-((6-nitrobenzothiazol-2-yl)azo)phenyl)amino)ethyl acetate | [5] |

| C.I. Name | This compound | [6] |

| CAS Number | 58051-98-2 | [6] |

| Molecular Formula | C₂₀H₁₈N₆O₄S | [7] |

| Molecular Weight | 438.46 g/mol | [7] |

| Appearance | Red powder/grain | [2][8] |

| Melting Point | 167 °C | [9] |

| Boiling Point | 665.8 °C at 760 mmHg | [7] |

| Density | 1.39 g/cm³ | [1] |

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of common organic solvents is not extensively published in publicly available literature. However, based on technical data sheets, related research, and the behavior of structurally similar dyes, a qualitative and inferred solubility profile can be established.

| Solvent | Solubility | Remarks | Reference |

| Water | Insoluble | Consistently reported across multiple sources. | [9][10] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent for preparing nanoparticles of Pigment Red 177. | |

| Acetone | Likely Soluble | A related dye, Disperse Red 17, is soluble in acetone. | [11] |

| Ethanol | Likely Soluble | A related dye, Disperse Red 17, is soluble in ethanol. | [11] |

| Ethyl Acetate | Likely Soluble | Often used as a solvent for polar organic compounds. | [12] |

| Toluene | Sparingly Soluble to Insoluble | As a non-polar solvent, it is less likely to be a good solvent for this moderately polar dye. | |

| Supercritical CO₂ | Soluble (variable) | Solubility is dependent on temperature and pressure; a key medium for waterless dyeing. | [13][14] |

| Decamethylcyclopentasiloxane (D5) | Soluble | Used in silicone-based waterless dyeing systems. |

Note: The solubilities listed as "Likely Soluble" are inferred from the behavior of similar disperse dyes or general solvent properties and should be experimentally verified for any specific application.

Experimental Protocol: Spectrophotometric Determination of Solubility

The following protocol details a robust method for determining the solubility of this compound in a given organic solvent using UV-Vis spectrophotometry. This method is based on creating a calibration curve from solutions of known concentrations and then measuring the concentration of a saturated solution.

Materials and Equipment

-

This compound (analytical standard)

-

Solvent of interest (spectroscopic grade)

-

UV-Vis Spectrophotometer

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks (various sizes, Class A)

-

Pipettes (various sizes, Class A)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Scintillation vials or sealed flasks

-

Shaker or magnetic stirrer

-

Constant temperature bath

Procedure

Part 1: Preparation of Standard Solutions and Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in the chosen organic solvent in a 100 mL volumetric flask. This will be your stock solution (e.g., 100 mg/L).

-

Perform Serial Dilutions: Create a series of standard solutions with decreasing concentrations by performing serial dilutions of the stock solution. For example, prepare standards of 50, 25, 12.5, 6.25, and 3.125 mg/L in separate volumetric flasks.

-

Determine Maximum Absorbance Wavelength (λmax): Using the spectrophotometer, scan one of the mid-range standard solutions across the visible spectrum (e.g., 350-700 nm) against a solvent blank to identify the wavelength of maximum absorbance (λmax).

-

Measure Absorbance of Standards: Set the spectrophotometer to the determined λmax. Measure the absorbance of the solvent blank (to zero the instrument) and then each of the standard solutions.

-

Construct the Calibration Curve: Plot the measured absorbance values (y-axis) against the known concentrations of the standard solutions (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Part 2: Preparation and Measurement of the Saturated Solution

-

Create a Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a scintillation vial). The amount should be sufficient to ensure undissolved solid remains after equilibration.

-

Equilibrate the Solution: Place the sealed container in a constant temperature bath on a shaker or with a magnetic stirrer. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

-

Sample the Supernatant: After the equilibration period, cease agitation and allow the excess solid to settle. Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filter the Sample: Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high absorbance readings.

-

Dilute and Measure Absorbance: If the absorbance of the saturated solution is expected to be outside the linear range of the calibration curve, perform a precise dilution with the same solvent. Measure the absorbance of the filtered (and potentially diluted) saturated solution at the λmax.

Part 3: Calculation of Solubility

-

Calculate Concentration: Using the equation from the calibration curve (y = mx + c), calculate the concentration of the measured saturated solution sample.

-

Account for Dilution: If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the actual concentration of the saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Logical and Experimental Workflows

The determination of solubility follows a structured workflow, from initial preparation to final calculation. Similarly, the synthesis of azo dyes like this compound involves a logical sequence of chemical reactions.

References

- 1. chembk.com [chembk.com]

- 2. China Biggest this compound Polyester Dye Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 3. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 58051-98-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. This compound | 68133-69-7 | FD173101 | Biosynth [biosynth.com]

- 8. epsilonpigments.com [epsilonpigments.com]

- 9. C.I. This compound press cake [chembk.com]

- 10. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 11. worlddyevariety.com [worlddyevariety.com]

- 12. WO2006069929A2 - Dyes that are soluble in organic solvents - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Spectroscopic Properties of Disperse Red 177: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 177, a monoazo dye belonging to the benzothiazole class, is a significant colorant primarily utilized in the textile industry for dyeing polyester and its blended fabrics.[1][2] Its chemical structure, characterized by a 6-nitrobenzothiazole diazo component coupled with an N,N-disubstituted aniline, gives rise to its distinct red hue and its solvatochromic behavior.[2] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound. While specific experimental data for this particular dye is not extensively available in published literature, this document outlines the expected spectroscopic characteristics based on structurally similar benzothiazole azo dyes. It details the methodologies for determining key photophysical parameters and presents a generalized workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the study of azo dyes and their applications.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 2-((2-cyanoethyl)(4-((6-nitrobenzo[d]thiazol-2-yl)diazenyl)phenyl)amino)ethyl acetate.[3] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CI Name | C.I. This compound | [2] |

| CI Number | 11122 | [2] |

| CAS Number | 58051-98-2, 68133-69-7 | [2][4] |

| Molecular Formula | C₂₀H₁₈N₆O₄S | [2] |

| Molecular Weight | 438.46 g/mol | [2] |

| Appearance | Red powder | [2] |

| Solubility | Insoluble in water | [2] |

Spectroscopic Properties

The color of this compound arises from the π-π* electronic transitions within its extended conjugated system, which includes the benzothiazole ring, the azo bridge, and the substituted aniline moiety. The spectroscopic properties of azo dyes like this compound are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism.[5][6] This section discusses the key spectroscopic parameters of interest.

Absorption Spectroscopy

The UV-Visible absorption spectrum of this compound is expected to exhibit a strong absorption band in the visible region, corresponding to the aforementioned π-π* transition. The position of the maximum absorption wavelength (λmax) is influenced by the polarity of the solvent. Generally, for benzothiazole azo dyes, a bathochromic (red) shift is observed with increasing solvent polarity, indicating that the excited state is more polar than the ground state.[7]

Table 2.1: Representative UV-Visible Absorption Data for a Structurally Similar Benzothiazole Azo Dye in Various Solvents

Disclaimer: The following data is for a representative benzothiazole azo dye and is provided for illustrative purposes to demonstrate expected solvatochromic trends. Experimental values for this compound may vary.

| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| n-Hexane | 1.88 | ~490 | ~25,000 |

| Dichloromethane | 8.93 | ~510 | ~28,000 |

| Acetone | 20.7 | ~515 | ~30,000 |

| Ethanol | 24.6 | ~520 | ~32,000 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~530 | ~35,000 |

Fluorescence Spectroscopy

Many benzothiazole-based azo dyes exhibit fluorescence, although the quantum yield can vary significantly depending on the molecular structure and the environment. The emission spectrum is typically a mirror image of the absorption band, and the Stokes shift (the difference between the absorption and emission maxima) is also influenced by solvent polarity.[7] The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process.

Table 2.2: Representative Fluorescence Data for a Structurally Similar Benzothiazole Azo Dye

Disclaimer: The following data is for a representative benzothiazole azo dye and is provided for illustrative purposes. Experimental values for this compound may vary.

| Solvent | Emission λmax (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |

| Dichloromethane | ~550 | ~40 | ~0.10 |

| Ethanol | ~570 | ~50 | ~0.05 |

| Dimethyl Sulfoxide (DMSO) | ~585 | ~55 | ~0.02 |

Experimental Protocols

This section outlines the general experimental methodologies for determining the spectroscopic properties of this compound.

Materials and Instruments

-

This compound: High purity grade.

-

Solvents: Spectroscopic grade solvents of varying polarities (e.g., n-hexane, dichloromethane, acetone, ethanol, DMSO).

-

UV-Visible Spectrophotometer: A dual-beam spectrophotometer capable of scanning the range of at least 200-800 nm.

-

Fluorometer: A spectrofluorometer equipped with a suitable excitation source and detector.

-

Quartz Cuvettes: 1 cm path length cuvettes for both absorption and fluorescence measurements.

-

Volumetric Glassware and Analytical Balance: For accurate preparation of solutions.

Preparation of Stock and Working Solutions

-

Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) by accurately weighing the dye and dissolving it in a suitable solvent in which it is readily soluble (e.g., DMSO or DMF).

-

From the stock solution, prepare a series of working solutions of varying concentrations (e.g., 1 x 10⁻⁴ M to 1 x 10⁻⁶ M) in the different spectroscopic grade solvents to be tested.

Measurement of Absorption Spectra and Molar Absorptivity

-

Record the UV-Visible absorption spectrum of each working solution in a 1 cm quartz cuvette against a solvent blank.

-

Identify the wavelength of maximum absorption (λmax).

-

To determine the molar absorptivity (ε), measure the absorbance of a series of solutions of known concentrations at the λmax.

-

Plot a graph of absorbance versus concentration. The molar absorptivity can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Measurement of Fluorescence Spectra and Quantum Yield

-

Record the fluorescence emission spectrum of each working solution in a 1 cm quartz cuvette. The excitation wavelength should be set at the λmax determined from the absorption spectrum.

-

The fluorescence quantum yield (Φf) can be determined using the relative method, which involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[8] A common standard for the red region is Rhodamine 6G in ethanol (Φf = 0.95).

-

The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

Where:

-

Φr is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a disperse dye like this compound.

Caption: A generalized workflow for the spectroscopic analysis of disperse dyes.

Conclusion

References

- 1. jchps.com [jchps.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. 58051-98-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 68133-69-7 | FD173101 | Biosynth [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Solvatochromism and Estimation of Ground and Excited State Dipole Moments of Silylated Benzothiazole Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. edinst.com [edinst.com]

The Genotoxic and Cytotoxic Profile of Disperse Red 177: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature containing specific data on the genotoxic and cytotoxic effects of Disperse Red 177 is exceptionally limited. This guide provides a comprehensive summary of the available information for this compound and leverages data from the closely related and more extensively studied azo dye, Disperse Red 1, as a surrogate to illustrate potential toxicological endpoints and methodologies. It is crucial to note that while structurally related, the toxicological profiles of these two compounds may differ.

Introduction to this compound

This compound (CAS No. 68133-69-7) is a synthetic monoazo dye belonging to the benzothiazole class.[1][2] It is characterized by its dark red powder form and insolubility in water.[3] Its primary applications are in the dyeing of polyester fibers and textiles, where it is valued for its high dyeing strength and performance.[2] The molecular formula for this compound is C₂₀H₁₈N₆O₄S.[2]

While its industrial use is established, its toxicological profile, particularly concerning genotoxicity and cytotoxicity, remains largely uncharacterized in publicly accessible scientific literature. This guide aims to collate the sparse existing data and provide a framework for its potential assessment based on studies of similar azo dyes.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 68133-69-7 | [2] |

| Molecular Formula | C₂₀H₁₈N₆O₄S | [2] |

| Molecular Weight | 438.46 g/mol | [2] |

| Appearance | Dark red powder | [3] |

| Solubility | Insoluble in water | [3] |

| Boiling Point | 665.8 °C | [2] |

| Flash Point | 356.4 °C | [2] |

Ecotoxicological and Biodegradation Data

Information on the direct genotoxic and cytotoxic effects of this compound in mammalian systems is scarce. However, some data exists regarding its environmental fate. A study by Yen et al. (1989), referenced by Environment Canada, investigated the anaerobic degradation of an azo benzothiazole dye with the same CAS number as this compound. The study found that the dye undergoes rapid degradation under anaerobic or reducing conditions, with reduction half-life values of 1.9–2.0 days in compacted sediments at room temperature.[1] This degradation is expected to yield substituted aromatic amine constituents.[1] While indicative of its environmental persistence, this does not directly inform on its genotoxic or cytotoxic potential in humans.

Genotoxic and Cytotoxic Effects of Disperse Red 1 (Surrogate Data)

Due to the lack of specific data for this compound, this section details the genotoxic and cytotoxic effects of the structurally related monoazo dye, Disperse Red 1. These findings may provide insights into the potential hazards of this compound.

In Vitro Studies

Micronucleus Assay in Human Lymphocytes and HepG2 Cells

Studies have shown that Disperse Red 1 can induce an increase in micronuclei frequencies in both human lymphocytes and the human hepatoma cell line, HepG2, indicating its potential to cause chromosomal damage.[4] A dose-dependent increase in micronuclei formation was observed up to a certain concentration, after which the number of micronuclei decreased at higher doses.[4] No acute toxicity, as measured by the proliferation index, was detected at the tested concentrations in the lymphocyte assay.[4]

Table 2: In Vitro Genotoxicity of Disperse Red 1 in Human Cells

| Cell Type | Assay | Concentration Range | Observation | Reference |

| Human Lymphocytes | Micronucleus | 0.2 - >1.0 µg/mL | Dose-dependent increase in micronuclei up to 1.0 µg/mL | [4] |

| HepG2 Cells | Micronucleus | >0.2 µg/mL | Dose-dependent increase in micronuclei starting at 2.0 µg/mL | [4] |

Ames Test (Salmonella typhimurium)

Disperse Red 1 has tested positive in the Salmonella mutagenicity assay, suggesting it can induce gene mutations.[5] The results indicate that it primarily causes frame-shift mutations and that metabolic activation by nitroreductase and O-acetyltransferase enzymes plays a significant role in its mutagenic effect.[5]

Cytotoxicity in HepG2 Cells

While some studies focusing on genotoxicity at lower concentrations did not observe significant cytotoxicity[5], other research has indicated that disperse azo dyes can induce cytotoxic effects. The specific cytotoxic concentrations and mechanisms for Disperse Red 1 require further elucidation.

In Vivo Studies

Mouse Germ Cell Toxicity

Oral administration of Disperse Red 1 to male mice has been shown to induce both cytotoxic and genotoxic effects in germ cells.[6] The study observed testicular toxicity, an increased frequency of sperm with abnormal morphology, and decreased fertility.[6] Furthermore, DNA damage in testis cells was detected at doses of 100 and 500 mg/kg.[6]

Table 3: In Vivo Genotoxicity and Cytotoxicity of Disperse Red 1 in Mice

| Animal Model | Dosing | Organ/Cell Type | Assay | Observation | Reference |

| Male Mice | Single oral gavage (20, 100, 500 mg/kg) | Germ cells | Sperm morphology, fertility assessment | Increased abnormal sperm, decreased fertility | [6] |

| Male Mice | Single oral gavage (100, 500 mg/kg) | Testis cells | Not specified (DNA damage) | Increased DNA damage | [6] |

Experimental Protocols (Based on Surrogate Data for Disperse Red 1)

In Vitro Micronucleus Assay in Human Lymphocytes

-

Cell Culture: Human lymphocytes are isolated from peripheral blood and cultured in RPMI-1640 medium supplemented with fetal bovine serum and phytohemagglutinin.

-

Exposure: Cells are exposed to various concentrations of the test compound (e.g., 0.2, 0.5, 1.0, 2.0 µg/mL of Disperse Red 1) for a specified duration. A negative control (culture medium) and a positive control (e.g., mitomycin C) are included.

-

Cytochalasin B Treatment: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides and stained with a DNA-specific dye (e.g., Giemsa).

-

Scoring: The frequency of micronuclei is scored in a predetermined number of binucleated cells (e.g., 1000) for each concentration.

-

Proliferation Index: The nuclear division index is calculated to assess cytotoxicity.

In Vivo Germ Cell Toxicity Assessment in Mice

-

Animals: Sexually mature male mice are used.

-

Dosing: The test compound (e.g., Disperse Red 1) is administered via oral gavage at various single doses (e.g., 20, 100, and 500 mg/kg body weight). Control groups receive the vehicle only.

-

Sample Collection: Animals are euthanized at different time points after treatment (e.g., 8.3, 16.6, and 24.9 days) to assess effects on different stages of spermatogenesis.

-

Sperm Analysis: Sperm is collected from the epididymis and evaluated for morphology and count.

-

Fertility Assessment: Treated males are mated with untreated females to assess fertility rates.

-

Histopathology: Testes are collected, fixed, and processed for histological examination to evaluate for any pathological changes.

-

DNA Damage Assessment: Testicular cells can be isolated and subjected to assays like the Comet assay to quantify DNA damage.

Visualizations: Workflows and Conceptual Pathways

The following diagrams illustrate common experimental workflows for assessing genotoxicity and a conceptual model for azo dye-induced toxicity.

References

- 1. Screening Assessment for the Challenge - Canada.ca [canada.ca]

- 2. This compound | 68133-69-7 | FD173101 | Biosynth [biosynth.com]

- 3. 68133-69-7 | CAS DataBase [m.chemicalbook.com]

- 4. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate of Disperse Red 177 and its Byproducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 177, a monoazo disperse dye, is utilized in the textile industry for dyeing polyester fabrics. The environmental persistence and potential toxicity of this dye and its transformation products are of increasing concern. This technical guide provides a comprehensive overview of the current understanding of the environmental fate of this compound, with a focus on its hydrolysis, and inferred biodegradation and photodegradation pathways. Detailed experimental protocols for studying dye degradation are presented, and quantitative data are summarized for comparative analysis. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the processes involved. A significant knowledge gap remains concerning the specific biodegradation and photodegradation byproducts of this compound, highlighting the need for further research in this area.

Introduction

Disperse dyes, including this compound, are characterized by their low water solubility and their application in dyeing hydrophobic fibers.[1] Their release into the environment through textile effluents poses a potential risk to aquatic ecosystems.[2][3] Understanding the environmental fate of these dyes—how they transform and persist—is crucial for assessing their ecological impact and developing effective remediation strategies. This guide focuses on the primary degradation pathways of this compound: hydrolysis, biodegradation, and photodegradation.

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-(2-cyanoethyl)-N-(2-acetoxyethyl)-4-((6-nitrobenzo[d]thiazol-2-yl)diazenyl)aniline | [4] |

| CAS Number | 68133-69-7 | [4] |

| Molecular Formula | C₂₀H₁₈N₆O₄S | [4] |

| Molecular Weight | 438.46 g/mol | [4] |

| Appearance | Red powder | [1] |

| Solubility | Insoluble in water | [1] |

Environmental Fate Pathways

The environmental fate of this compound is governed by a combination of biotic and abiotic processes. While specific data for this dye is limited, its chemical structure as a monoazo dye allows for predictions based on the known behavior of similar compounds.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for this compound, particularly under alkaline conditions prevalent in some industrial wastewaters. A study on the hydrolysis of C.I. This compound has proposed a specific degradation route.[5]

Under alkaline conditions, the ester group in the N-(2-acetoxyethyl) side chain is susceptible to hydrolysis, leading to the formation of a primary alcohol. Concurrently or subsequently, the cyano group in the N-(2-cyanoethyl) side chain can also undergo hydrolysis. The azo bond (-N=N-) itself is relatively stable to hydrolysis under typical environmental pH ranges but can be cleaved under more extreme conditions or through other degradation mechanisms.

A proposed hydrolysis pathway for this compound involves the initial hydrolysis of the ester linkage, followed by further degradation.[5] The identified hydrolysis byproducts are Compound II and Compound III, with their mass spectra confirming their structures.[5]

Biodegradation

While no specific studies on the biodegradation of this compound were found, the general mechanism for azo dye biodegradation by microorganisms is well-established.[6] It typically involves a two-step process:

-

Reductive Cleavage of the Azo Bond: Under anaerobic or anoxic conditions, microbial azoreductases cleave the azo bond (-N=N-), resulting in the formation of aromatic amines.[7] This step leads to the decolorization of the dye.

-

Aerobic Degradation of Aromatic Amines: The resulting aromatic amines are often more toxic than the parent dye. Their complete mineralization to CO₂, H₂O, and inorganic ions typically requires aerobic conditions, where microbial oxygenases play a key role.[7]

Based on the structure of this compound, the expected aromatic amines from the reductive cleavage of the azo bond would be 6-nitrobenzo[d]thiazol-2-amine and N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzene-1,4-diamine.

Photodegradation

Photodegradation, or the breakdown of molecules by light, is another important environmental fate process for dyes. This can occur through direct photolysis or indirect photosensitization. For azo dyes, photodegradation can lead to the cleavage of the azo bond and the degradation of the aromatic structures. The efficiency of photodegradation is influenced by factors such as pH, the presence of photosensitizers, and the intensity of light.[8]

Specific photodegradation byproducts of this compound have not been identified in the reviewed literature. However, studies on other disperse dyes suggest that the process can lead to the formation of smaller, and sometimes more toxic, intermediate compounds before complete mineralization.[9]

Quantitative Data

Quantitative data on the environmental fate of this compound is scarce. The following table summarizes the available information on its hydrolysis byproducts.

Table 1: Identified Hydrolysis Byproducts of this compound

| Parent Compound | Byproduct | Molecular Ion (m/z) | Analytical Method | Reference |

| This compound (I) | Compound II | 397.1 [M+H]⁺ | HPLC-MS | [5] |

| This compound (I) | Compound III | 214.0 [M+H]⁺ | HPLC-MS | [5] |

Experimental Protocols

Hydrolysis Study

Objective: To determine the rate and byproducts of this compound hydrolysis under specific pH and temperature conditions.

Methodology: [5]

-

Preparation of Dye Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) and dilute it to the desired concentration in a buffered aqueous solution of a specific pH.

-

Incubation: Incubate the solution at a constant temperature in the dark to prevent photodegradation.

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Analysis: Immediately analyze the samples by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

-

HPLC Conditions: Use a C18 column with a gradient elution program using a mixture of acetonitrile and water (with a modifier like formic acid) as the mobile phase.

-

DAD Detection: Monitor the absorbance at the wavelength of maximum absorbance (λmax) of this compound and scan for the appearance of new peaks corresponding to byproducts.

-

MS Detection: Use an electrospray ionization (ESI) source in positive ion mode to identify the molecular ions of the parent dye and its hydrolysis products.

-

Biodegradation Study (General Protocol for Azo Dyes)

Objective: To assess the biodegradability of this compound by a specific microbial culture or consortium and to identify the degradation byproducts.

Methodology:

-

Microbial Culture: Use a pure microbial strain or a mixed consortium known for its azo dye-degrading capabilities.

-

Medium Preparation: Prepare a suitable mineral salt medium with this compound as the sole carbon source or with an additional co-substrate to facilitate microbial growth.

-

Incubation:

-

Anaerobic/Anoxic Phase: Incubate the culture under anaerobic or microaerophilic conditions to promote the reductive cleavage of the azo bond. Monitor decolorization spectrophotometrically.

-

Aerobic Phase: After decolorization, aerate the culture to facilitate the degradation of the aromatic amines.

-

-

Sampling and Analysis:

-

Withdraw samples at regular intervals from both phases.

-

Centrifuge to remove biomass.

-

Analyze the supernatant using UV-Vis spectrophotometry, HPLC-DAD-MS, and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent dye and its metabolites.

-

Photodegradation Study (General Protocol for Azo Dyes)

Objective: To evaluate the photodegradation of this compound under simulated or natural sunlight and identify the transformation products.

Methodology:

-

Sample Preparation: Prepare an aqueous solution of this compound of a known concentration.

-

Irradiation: Expose the solution to a light source (e.g., a xenon lamp simulating solar radiation or natural sunlight). Maintain a control sample in the dark.

-

Monitoring: At specific time points, measure the absorbance of the solution at the λmax of the dye to monitor its degradation.

-

Byproduct Analysis: Analyze the irradiated samples using HPLC-DAD-MS or GC-MS to identify the photodegradation byproducts.

Ecotoxicity

The ecotoxicity of this compound and its degradation byproducts is a critical aspect of its environmental risk assessment. While specific toxicity data for this compound is limited, studies on other disperse azo dyes, such as Disperse Red 1, have shown that both the parent dye and its degradation intermediates can exhibit toxicity to aquatic organisms.[10] The aromatic amines formed during the reductive cleavage of the azo bond are of particular concern due to their potential carcinogenicity and mutagenicity.[11]

Conclusion and Future Perspectives

The environmental fate of this compound is a complex process involving hydrolysis, and likely biodegradation and photodegradation. The hydrolysis pathway under alkaline conditions has been partially elucidated, leading to the formation of at least two byproducts. However, a significant knowledge gap exists regarding the specific biodegradation and photodegradation pathways and the identity of the resulting transformation products.

Future research should focus on:

-

Biodegradation Studies: Isolating and characterizing microorganisms capable of degrading this compound and identifying the complete metabolic pathway.

-

Photodegradation Studies: Investigating the photodegradation kinetics and identifying the byproducts formed under environmentally relevant conditions.

-

Toxicity Assessment: Evaluating the ecotoxicity of the parent dye and its identified degradation byproducts to a range of aquatic organisms.

-

Quantitative Analysis: Determining the degradation rates and half-lives of this compound in different environmental compartments (water, soil, sediment).

A comprehensive understanding of the environmental fate of this compound is essential for developing effective strategies to mitigate its potential environmental impact and for the design of more environmentally benign dye molecules.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]

- 3. scialert.net [scialert.net]

- 4. This compound | 68133-69-7 | FD173101 | Biosynth [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Biodegradation of Synthetic Dyes of Textile Effluent by Microorganisms: An Environmentally and Economically Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcmas.com [ijcmas.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. repositorium.uminho.pt [repositorium.uminho.pt]

Methodological & Application

Application Notes and Protocols for the Quantification of Disperse Red 177

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 177 (C.I. 11122; CAS 58051-98-2) is a monoazo disperse dye belonging to the benzothiazole class, primarily utilized in the dyeing and printing of polyester fibers and their blends.[1] Due to its low water solubility, analytical methods for its quantification require specific sample preparation and sensitive detection techniques.[1] Concerns over the potential allergenic and carcinogenic properties of some disperse dyes necessitate reliable analytical methods for their monitoring in various matrices, including textiles and environmental samples.[2] This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and UV-Vis Spectrophotometry.

Analytical Methods Overview

The two primary methods for the quantification of this compound are HPLC-MS/MS and UV-Vis Spectrophotometry. HPLC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level detection in complex matrices like textiles and environmental water samples.[2] UV-Vis Spectrophotometry is a more accessible technique suitable for the quantification of the dye in solutions and extracts where the concentration is higher and the matrix is less complex.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

HPLC-MS/MS is the preferred method for the accurate and sensitive quantification of this compound. The methodology involves extraction of the dye from the sample matrix, chromatographic separation on a C18 reversed-phase column, and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol: HPLC-MS/MS

1. Reagents and Materials

-

This compound analytical standard

-

Methanol (HPLC or MS grade)

-

Acetonitrile (HPLC or MS grade)

-

Water (HPLC or MS grade)

-

Formic acid (MS grade)

-

Syringe filters (0.22 µm PTFE)

2. Standard Preparation

-

Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol or an appropriate mobile phase composition.

3. Sample Preparation

-

Textile Samples:

-

Water Samples (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load a known volume of the water sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute this compound with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of methanol or mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

-

4. HPLC-MS/MS Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

| Parameter | Recommended Condition |

| HPLC System | A UHPLC or HPLC system capable of binary gradient elution. |